N-(ethylcarbamothioyl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide
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Overview
Description
N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-ETHYLTHIOUREA is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions are generally mild, and the desired products can be obtained in good yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-ETHYLTHIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include iminium salts, amine derivatives, and substituted isoquinoline derivatives .
Scientific Research Applications
N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-ETHYLTHIOUREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-ETHYLTHIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Another isoquinoline derivative with similar biological activities.
3,4-Dihydro-2H-quinolin-2-one: A compound with a similar core structure but different functional groups.
Uniqueness
N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-ETHYLTHIOUREA is unique due to its specific combination of the isoquinoline core with the thiourea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H18N4S |
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Molecular Weight |
262.38 g/mol |
IUPAC Name |
(1E)-1-[amino(3,4-dihydro-1H-isoquinolin-2-yl)methylidene]-3-ethylthiourea |
InChI |
InChI=1S/C13H18N4S/c1-2-15-13(18)16-12(14)17-8-7-10-5-3-4-6-11(10)9-17/h3-6H,2,7-9H2,1H3,(H3,14,15,16,18) |
InChI Key |
YXRNLMWYMUYRHW-UHFFFAOYSA-N |
Isomeric SMILES |
CCNC(=S)/N=C(\N)/N1CCC2=CC=CC=C2C1 |
Canonical SMILES |
CCNC(=S)N=C(N)N1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
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